molecular formula C7H12N2O B1344447 2-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1170523-83-7

2-(1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B1344447
CAS No.: 1170523-83-7
M. Wt: 140.18 g/mol
InChI Key: HYXMEOVFOVGIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-1-yl)butan-1-ol is an organic compound with the molecular formula C7H12N2O. It features a pyrazole ring attached to a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the butanol moiety . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles, which can also yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield butanone derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

2-(1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)benzaldehyde: Features a benzaldehyde group instead of a butanol chain.

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with methyl groups at positions 3 and 5.

    1-phenyl-3-(1H-pyrazol-1-yl)propan-1-one: Contains a phenyl group and a propanone moiety

Uniqueness

2-(1H-pyrazol-1-yl)butan-1-ol is unique due to its combination of a pyrazole ring and a butanol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMEOVFOVGIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.